2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride
Description
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride is a halogenated indole derivative featuring a pyridinyl substituent and a bromine atom at key positions on the indole scaffold. The compound consists of a 5-bromo-substituted indole core, a pyridin-2-yl group at position 2, and an ethylamine side chain at position 3, which is protonated as a hydrochloride salt. The bromine atom at position 5 may enhance steric and electronic interactions in binding pockets, while the pyridinyl group could contribute to π-π stacking or hydrogen bonding with target proteins. Safety guidelines emphasize its hygroscopic nature, necessitating storage in dry, ventilated conditions, and precautions against inhalation or dermal exposure .
Properties
IUPAC Name |
2-(5-bromo-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFGRMBBESYSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Br)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a brominated indole with a pyridine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an antitumor agent . Research indicates that indole derivatives often exhibit significant anticancer properties due to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds, including those similar to 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride, showed promising results in inhibiting cancer cell proliferation through apoptosis induction. The specific mechanism involves the modulation of signaling pathways such as NF-kB and MAPK/ERK pathways .
Biological Research
This compound has also been utilized in biological studies focusing on protein-ligand interactions and enzyme kinetics . The presence of the bromine atom and pyridine ring enhances its binding affinity to various biological macromolecules.
Application: GPCR Targeting
Research has indicated that compounds with similar structures can act as ligands for G protein-coupled receptors (GPCRs), which are crucial in many physiological processes and represent significant drug targets. For instance, studies have shown that modifications of indole derivatives can lead to selective agonism or antagonism of specific GPCR subtypes .
Material Science
In addition to its biological applications, this compound is being explored for its potential use in materials science, particularly in the development of organic semiconductors and sensors due to its electronic properties.
Case Study: Organic Electronics
A recent investigation highlighted the use of indole-based compounds in organic light-emitting diodes (OLEDs). The incorporation of bromo-substituted indoles has been shown to improve the efficiency and stability of OLED devices .
Mechanism of Action
The mechanism by which 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The indole and pyridine rings allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the indole ring, amine side chains, or aromatic systems. Below is a detailed comparison based on substituent effects, binding interactions, and biological relevance:
Table 1: Structural Comparison of Indole Derivatives
Key Findings :
Substituent Effects on HSP90 Binding :
- The target compound’s 5-bromo and 2-pyridinyl groups differentiate it from simpler analogs like Tryptamine hydrochloride (Compound 1). Bromine’s electronegativity and size may strengthen hydrophobic or halogen-bonding interactions with HSP90 residues (e.g., GLU527, TYR604) compared to the ethyl/propyl groups in Compounds 2–3 .
- Pyridin-2-yl at position 2 could engage in π-stacking with aromatic residues (e.g., LYS546 in HSP90), a feature absent in Compounds 1–3 .
Halogen vs. Alkyl Substituents :
- Bromine at position 5 (target) vs. chlorine () or alkyl chains (Compounds 2–3): Bromine’s higher molecular weight and polarizability may enhance binding affinity but reduce solubility compared to smaller halogens or alkyl groups.
Amine Side Chain Modifications :
- The ethylamine group in the target compound is consistent across analogs, suggesting its role in hydrogen bonding (e.g., to ATP-binding regions in HSP90). Derivatives with bulkier substituents (e.g., benzyl in ) show reduced compatibility with compact binding pockets.
Pyridine-Containing Analogs :
- Compounds like (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride () lack the indole core, limiting direct comparison but highlighting the bromopyridine moiety’s standalone utility in medicinal chemistry.
Table 2: Hypothetical Pharmacokinetic Properties
| Property | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Molecular Weight | ~370 g/mol | 196 g/mol | 224 g/mol |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~1.5 | ~2.0 |
| Solubility | Low (due to bromine and pyridine) | Moderate | Low |
| Binding Affinity (HSP90) | High (inferred) | Moderate | Moderate |
Biological Activity
2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride, also known by its CAS number 1049783-45-0, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H15BrClN3
- Molecular Weight : 352.657 g/mol
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its anticancer properties, antimicrobial effects, and interactions with specific biological pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (Human epidermoid carcinoma) | <10 | Induction of apoptosis via Bcl-2 inhibition |
| U251 (Human glioblastoma) | <15 | Cell cycle arrest at G1 phase |
The compound's mechanism involves the induction of apoptosis through the inhibition of anti-apoptotic proteins such as Bcl-2 and activation of caspases, leading to programmed cell death .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Antifungal |
These findings suggest that the compound may disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, promoting mitochondrial membrane permeability and subsequent release of cytochrome c.
- Cell Cycle Regulation : It causes cell cycle arrest in the G1 phase by modulating cyclin-dependent kinases (CDKs).
- Antimicrobial Mechanisms : The compound likely interacts with bacterial cell wall synthesis and disrupts membrane integrity.
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis markers such as cleaved PARP and active caspases . Another study focused on its antimicrobial properties, revealing that it effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride?
- Methodology : A multi-step approach is typically employed:
- Step 1 : Construct the indole core via Fischer indole synthesis or palladium-catalyzed cross-coupling to introduce the pyridinyl group at position 2.
- Step 2 : Brominate the indole at position 5 using electrophilic bromination (e.g., NBS in DMF) .
- Step 3 : Functionalize the 3-position with an ethanamine side chain via alkylation or reductive amination.
- Step 4 : Purify the final product using reverse-phase HPLC (≥95% purity) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers verify the purity and stability of this compound under laboratory conditions?
- Analytical Workflow :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times with certified reference standards .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products like dehydrohalogenation or hydrolysis .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Solubility Profile :
- Polar solvents : DMSO (≥50 mg/mL) for stock solutions.
- Aqueous buffers : Dilute in PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity.
- Precipitation issues : Sonication or addition of cyclodextrin derivatives (e.g., HPβCD) can enhance solubility in aqueous media .
Advanced Research Questions
Q. How does this compound interact with HSP90, and what experimental techniques validate these interactions?
- Mechanistic Insight :
- The indole core and pyridinyl group may form hydrogen bonds with residues in the ATP-binding pocket of HSP90 (e.g., GLU527, TYR604) .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity () using recombinant HSP90 immobilized on a sensor chip.
- Molecular Dynamics (MD) : Simulate docking poses with software like MOE or GROMACS to predict interaction stability .
Q. What strategies are effective in resolving contradictory data regarding its biological activity across cell lines?
- Troubleshooting Framework :
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects.
- Cell Line Profiling : Test in isogenic pairs (e.g., wild-type vs. HSP90 knockdown) to isolate mechanism-specific effects.
- Metabolic Stability : Assess compound half-life in cell culture media using LC-MS to account for degradation .
Q. How can researchers identify and quantify degradation impurities in bulk samples?
- Impurity Profiling :
- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions.
- LC-MS/MS : Use a Q-TOF mass spectrometer to identify impurities (e.g., de-brominated byproducts or oxidized pyridinyl groups) .
- Reference Standards : Cross-reference with EP/USP impurity standards (e.g., Almotriptan-related compounds for ethanamine side chain analogs) .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- In Silico Modeling :
- ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 inhibition.
- Metabolite Prediction : Employ GLORYx or MetaTransformer to identify potential Phase I/II metabolites .
Safety and Handling
Q. What safety protocols are critical when handling this compound in vitro?
- Risk Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
